molecular formula C40H83NO2 B14711951 N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate CAS No. 13308-45-7

N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate

Cat. No.: B14711951
CAS No.: 13308-45-7
M. Wt: 610.1 g/mol
InChI Key: LZTCQASULATCDM-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and act as an emulsifying agent. This compound is particularly valued for its antistatic, antimicrobial, and conditioning properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Quaternization Reaction: The synthesis of N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate typically involves the quaternization of N,N-dimethyl-N-octadecyloctadecan-1-amine with acetic acid. The reaction is carried out in the presence of a solvent such as isopropanol and a catalyst like sodium carbonate or sodium bicarbonate.

    Industrial Production: Industrially, the compound can be produced by reacting fatty acids with ammonia to form nitriles, which are then hydrogenated to secondary amines.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This reaction typically results in the formation of various oxidized derivatives.

    Reduction: The compound is relatively stable under reducing conditions, but it can be reduced to its corresponding amine under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxides.

Major Products

    Oxidation: Oxidized quaternary ammonium compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. It also disrupts microbial cell membranes, leading to cell lysis and death, which accounts for its antimicrobial properties. The molecular targets include lipid bilayers of cell membranes and hydrophobic interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate is unique due to its specific combination of long alkyl chains and acetate counterion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong emulsifying and antimicrobial actions.

Properties

CAS No.

13308-45-7

Molecular Formula

C40H83NO2

Molecular Weight

610.1 g/mol

IUPAC Name

dimethyl(dioctadecyl)azanium;acetate

InChI

InChI=1S/C38H80N.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-38H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

LZTCQASULATCDM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.CC(=O)[O-]

Origin of Product

United States

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